molecular formula C10H12BrN3O2S B13707566 7-Bromo-4-methyl-3-(dimethylamino)-4h-1,2,4-vhiadiazin-1,1-dioxide

7-Bromo-4-methyl-3-(dimethylamino)-4h-1,2,4-vhiadiazin-1,1-dioxide

Cat. No.: B13707566
M. Wt: 318.19 g/mol
InChI Key: JQRCLZDLXGUSOH-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide is a chemical compound known for its unique structure and properties This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazine-1,1-dioxide using bromine or a brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. Safety measures and environmental considerations are crucial in industrial settings to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiadiazine derivatives with different oxidation states of sulfur.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products

    Substitution: Formation of substituted thiadiazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-methyl-3-(dimethylamino)-4H-1,2,4-thiadiazin-1,1-dioxide is unique due to its specific substitution pattern and the presence of both bromine and dimethylamino groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C10H12BrN3O2S

Molecular Weight

318.19 g/mol

IUPAC Name

7-bromo-N,N,4-trimethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-amine

InChI

InChI=1S/C10H12BrN3O2S/c1-13(2)10-12-17(15,16)9-6-7(11)4-5-8(9)14(10)3/h4-6H,1-3H3

InChI Key

JQRCLZDLXGUSOH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)S(=O)(=O)N=C1N(C)C

Origin of Product

United States

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